molecular formula C10H18BrNO B3199764 2-bromo-N-cyclopentyl-3-methylbutanamide CAS No. 1017090-31-1

2-bromo-N-cyclopentyl-3-methylbutanamide

Cat. No.: B3199764
CAS No.: 1017090-31-1
M. Wt: 248.16 g/mol
InChI Key: WJGPMEBCUHKVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-cyclopentyl-3-methylbutanamide is an organic compound with the molecular formula C10H18BrNO. It is a brominated amide, characterized by the presence of a bromine atom, a cyclopentyl group, and a methyl group attached to a butanamide backbone .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cyclopentyl-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-cyclopentyl-3-methylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopentyl-3-methylbutanamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-cyclopentyl-3-methylbutanamide is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activities that are distinct from its analogs .

Properties

IUPAC Name

2-bromo-N-cyclopentyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPMEBCUHKVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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